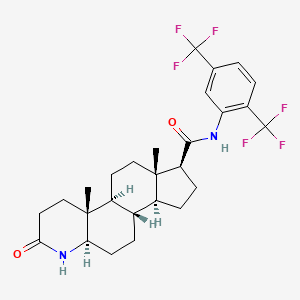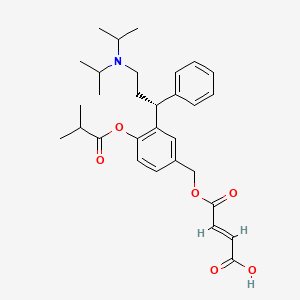
Indoxacarb-Verunreinigung 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Wissenschaftliche Forschungsanwendungen
Ökotoxikologische Folgenabschätzung
Indoxacarb-Verunreinigung 3: wurde auf seine ökotoxikologischen Auswirkungen auf Nicht-Zielarten untersucht. So haben Untersuchungen an der Schneckenart Theba pisana gezeigt, dass die Exposition gegenüber Indoxacarb die Nahrungsaufnahme und das Wachstum deutlich reduzieren kann, was auf seine potenziellen negativen Auswirkungen auf terrestrische Ökosysteme hindeutet {svg_1}.
Verhaltens- und Transkriptomstudien
Studien mit Ischnura senegalensis, einer Libellenart, haben gezeigt, dass Indoxacarb zu abnormalen Körperbewegungen und Bewegungseinschränkungen führen kann. Transkriptom-Analysen legen nahe, dass Gene im Zusammenhang mit der Muskelfunktion signifikant beeinflusst werden, was die Bedeutung der Berücksichtigung der Auswirkungen von Insektiziden auf nicht-zielgerichtete räuberische Insekten unterstreicht {svg_2}.
Pestizideffizienz und Entgiftungmechanismen
Indoxacarb zeichnet sich durch seine Breitbandwirksamkeit gegen verschiedene Schädlinge aus, darunter Schmetterlingsraupen, Ameisen, Kakerlaken, Zikaden und Blattläuse. Untersuchungen zu seinen Entgiftungmechanismen haben gezeigt, dass niedrigere Konzentrationen durch das Cytochrom-P450-Gen gemildert werden können, was Einblicke in die Bewältigung der Pestizidexposition durch Nicht-Zielorganismen liefert {svg_3}.
Wirkmechanismus
Target of Action
Indoxacarb, the parent compound of Indoxacarb Impurity 3, is primarily targeted towards neuronal sodium channels . These channels play a crucial role in the transmission of nerve impulses in many organisms, including pests that Indoxacarb is designed to control .
Mode of Action
Indoxacarb interacts with its targets by blocking neuronal sodium channels . This blockage disrupts the normal flow of sodium ions, which is essential for nerve impulse transmission. As a result, the affected pests become paralyzed and eventually die .
Biochemical Pathways
It’s known that the parent compound, indoxacarb, affects theneurological pathway by blocking sodium channels . This blockage disrupts the normal functioning of the nervous system, leading to paralysis and death of the pest .
Pharmacokinetics
Studies on indoxacarb show that it isslowly absorbed in the body at low doses . At higher doses, absorption is saturated . The compound is also fairly lipophilic, with a log Kow of 4.65, which could influence its distribution within the body .
Result of Action
The primary result of Indoxacarb’s action is the paralysis and subsequent death of the pests it targets . This is due to the disruption of normal nerve impulse transmission caused by the blockage of sodium channels .
Action Environment
The action of Indoxacarb Impurity 3 can be influenced by various environmental factors. For instance, Indoxacarb, the parent compound, has been shown to degrade well in soil under aerobic conditions . Therefore, the presence of oxygen and microorganisms in the soil could potentially affect the stability and efficacy of Indoxacarb Impurity 3. Additionally, the compound’s lipophilicity could influence its behavior in different environmental contexts .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Indoxacarb Impurity 3 involves the conversion of 4-bromo-2-nitroaniline to 4-bromo-2-aminophenol, followed by the reaction with 2-chloro-5-nitrobenzaldehyde to form the final product.", "Starting Materials": [ "4-bromo-2-nitroaniline", "2-chloro-5-nitrobenzaldehyde", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of 4-bromo-2-nitroaniline with sodium borohydride in ethanol to form 4-bromo-2-aminophenol", "Step 2: Acidification of the reaction mixture with hydrochloric acid to protonate the amine group", "Step 3: Extraction of the protonated amine with ethyl acetate", "Step 4: Neutralization of the aqueous layer with sodium hydroxide to form the free amine", "Step 5: Reaction of the free amine with 2-chloro-5-nitrobenzaldehyde in ethanol to form Indoxacarb Impurity 3", "Step 6: Isolation of the product by filtration and purification by recrystallization" ] } | |
CAS-Nummer |
133001-07-7 |
Molekularformel |
C17H13ClFN3O |
Molekulargewicht |
329.8 g/mol |
IUPAC-Name |
4-[[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C17H13ClFN3O/c18-15-4-2-1-3-14(15)16-17(23-16,9-22-10-20-21-11-22)12-5-7-13(19)8-6-12/h1-8,10-11,16H,9H2/t16-,17-/m1/s1 |
InChI-Schlüssel |
QLCIKPCPKZMIAU-IAGOWNOFSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)[C@@H]2[C@@](O2)(CN3C=NN=C3)C4=CC=C(C=C4)F)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C2C(O2)(CN3C=NN=C3)C4=CC=C(C=C4)F)Cl |
Aussehen |
solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
4-[[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)-](/img/structure/B601964.png)


